

Quantitative Analysis of 4 α -Hydroxy Stanozolol in Doping Control: Application Notes and Protocols

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Compound of Interest

Compound Name: 4 α -Hydroxy Stanozolol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4 α -hydroxy stanozolol, a metabolite of the synthetic anabolic steroid stanozolol, in the context of doping control. The methodologies outlined are crucial for accredited laboratories and researchers in the fields of anti-doping science, forensic toxicology, and pharmaceutical drug development.

Introduction

Stanozolol is a potent anabolic-androgenic steroid that is prohibited at all times by the World Anti-Doping Agency (WADA). Its detection in athlete samples is a key focus of anti-doping programs. Stanozolol is extensively metabolized in the body, and the detection of its metabolites in urine provides a longer window of detection than the parent compound. While 3'-hydroxy-stanozolol, 4 β -hydroxy-stanozolol, and 16 β -hydroxy-stanozolol are the most commonly targeted metabolites, the analysis of other metabolites, such as 4 α -hydroxy stanozolol, can provide additional confirmatory evidence and may be relevant in specific metabolic profiles.

The quantitative analysis of 4 α -hydroxy stanozolol requires sensitive and specific analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document details the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of stanozolol and its hydroxylated metabolites, including 4 α -hydroxy stanozolol, derived from validated analytical methods. These values are essential for ensuring the reliability and sensitivity of the detection methods in a doping control setting.

Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantitation (LOQ) (ng/mL)	Recovery (%)
Stanozolol	0.5[1]	-	-
4 β -Hydroxy Stanozolol	1[1]	-	20 - 45[2][3]
16 β -Hydroxy Stanozolol	1[1]	-	27 - 45[2][3]
3'-Hydroxy Stanozolol	0.25[4]	0.5[4]	-
4 α -Hydroxy Stanozolol	Data not available in cited literature	Data not available in cited literature	Data not available in cited literature

Note: Specific quantitative data for 4 α -hydroxy stanozolol is not readily available in the reviewed literature, highlighting a potential area for further research and method development. The data for other metabolites are presented for comparative purposes. The minimum required performance level (MRPL) for 3'-hydroxystanozolol is set at 2 ng/ml by WADA.[5]

Experimental Protocols

The following protocols are based on established methods for the analysis of stanozolol metabolites and can be adapted for the specific quantification of 4 α -hydroxy stanozolol.

Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)

This procedure is designed to deconjugate the metabolites from their glucuronide and sulfate forms, making them amenable to extraction and analysis.

Materials:

- Urine sample
- Phosphate buffer (pH 7)
- β -glucuronidase from E. coli
- Sodium carbonate
- Tert-butyl methyl ether (TBME)
- Internal Standard (e.g., methyltestosterone or deuterated stanozolol metabolites)

Procedure:

- To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and the internal standard.
- Add 50 μ L of β -glucuronidase enzyme.
- Incubate the mixture at 50°C for 1 hour for hydrolysis.
- Allow the sample to cool to room temperature.
- Add 250 μ L of sodium carbonate solution to adjust the pH to 9-10.
- Add 5 mL of tert-butyl methyl ether (TBME).
- Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
- Transfer the organic (upper) layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides the necessary chromatographic separation and mass spectrometric detection for the sensitive and specific quantification of 4α-hydroxy stanozolol.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: A typical gradient would start at 10-20% B, increasing to 90-100% B over several minutes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 µL
- Column Temperature: 40°C

Mass Spectrometric Conditions:

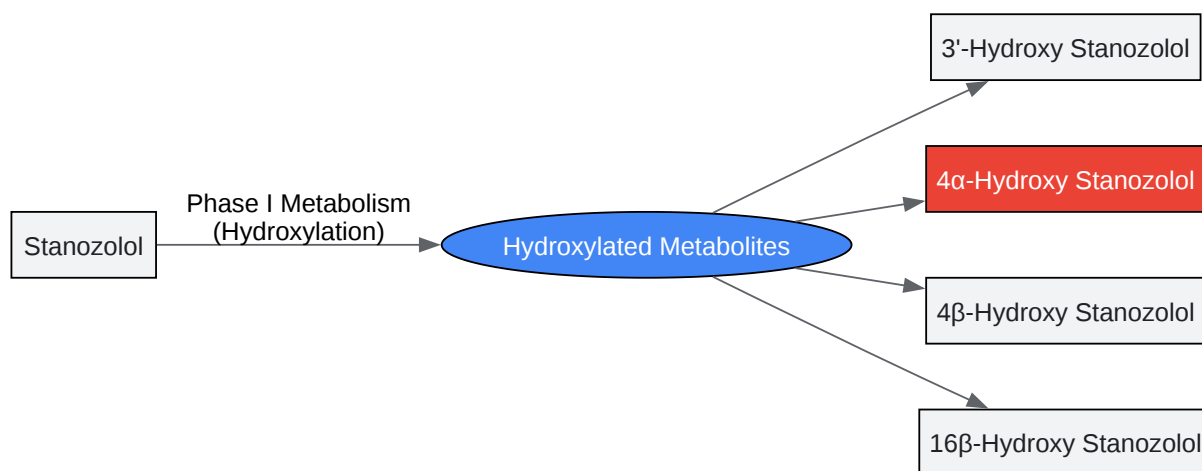
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)

- Ion Transitions: Specific precursor-to-product ion transitions must be determined for 4 α -hydroxy stanozolol and the internal standard. For hydroxylated stanozolol metabolites, the precursor ion is typically $[M+H]^+$ at m/z 345. Product ions would be specific fragments resulting from the collision-induced dissociation of the precursor ion. For 4 α - and 4 β -hydroxystanozolol, a common transition is $345 > 309$.^[2]

Visualizations

Stanozolol Metabolism

The following diagram illustrates the metabolic pathway of stanozolol to its hydroxylated metabolites.

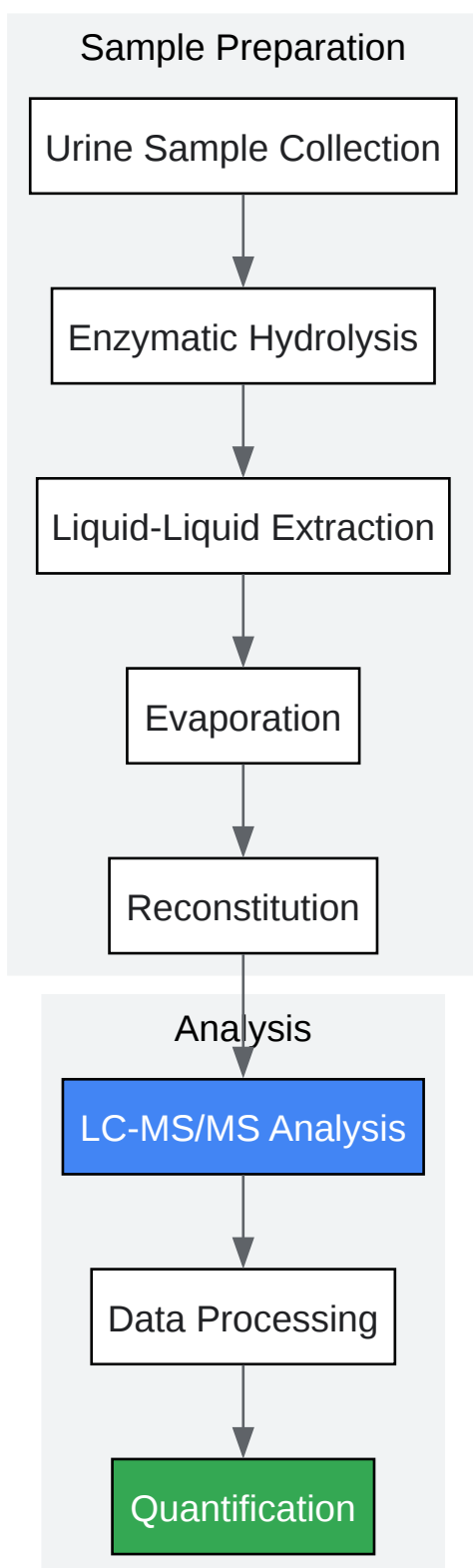


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Caption: Metabolic pathway of Stanozolol to its primary hydroxylated metabolites.

Analytical Workflow

The diagram below outlines the general workflow for the quantitative analysis of 4 α -hydroxy stanozolol in urine samples.



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Caption: Workflow for the quantitative analysis of 4α-hydroxy stanozolol.

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